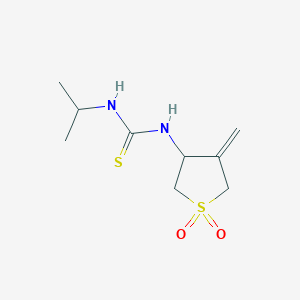

![molecular formula C22H25N3O2 B5553725 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The design and synthesis of diazabicyclo compounds have attracted attention due to their potential biological activities and applications in medicinal chemistry. Compounds similar to the one inquired about, such as various diazabicyclo[3.2.2]nonan-7-ones, have been explored for their affinity towards nicotinic acetylcholine receptors (nAChRs), which are of interest for treating cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of related compounds typically involves multiple reaction steps, including radiomethylation, to produce potential PET tracers for imaging cerebral receptors in vivo. An example synthesis yielded a compound with high radiochemical purity and specific radioactivity through a relatively short total synthesis time (Gao et al., 2012).

Molecular Structure Analysis

Molecular structure and conformation studies are crucial for understanding the pharmacological potential of these compounds. X-ray diffraction and NMR spectroscopy are often employed to determine the crystal structures, indicating significant repulsion between axial N-atoms in the bicyclic skeleton, which influences the compounds' reactivity and interaction with biological targets (Weber et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo compounds includes their potential as ligands for nAChRs, influenced by their molecular structure and the presence of functional groups capable of engaging in hydrogen bonding and other interactions. Such properties are essential for the compounds' selectivity and efficacy in modulating receptor activity (Eibl et al., 2013).

Applications De Recherche Scientifique

Cognitive Disorders Treatment in Schizophrenia

A novel alpha 7 nAChR agonist, closely related to the chemical , has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent and selective with excellent pharmaceutical properties, showing efficacy in cognitive models in rodents (O’Donnell et al., 2010).

Novel Synthetic Routes for Ortho-hydroxy-E and -F Oxide-Bridged 5-phenylmorphans

A study has developed a new synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, starting from a compound structurally similar to the query chemical. This synthesis method eliminates problematic reactions used in former syntheses, indicating potential in pharmaceutical synthesis (Zezula et al., 2007).

Cytotoxic Activity Against Cancer Cell Lines

Compounds closely related to the query chemical have been synthesized and tested for their cytotoxic activity against human tumor cell lines. These compounds showed significant potential in inhibiting cell growth, particularly in the small cell lung cancer cell line A-427, indicating a specific target in this cell line (Geiger et al., 2007).

Nootropic Activity in Pharmacology

Molecular simplification of closely related compounds has led to the synthesis of derivatives maintaining high nootropic activity, as demonstrated in in vivo tests on mice. These compounds, through their mechanism of action, are promising in the field of cognitive enhancement drugs (Manetti et al., 2000).

Potential for PET Radioligand Imaging

Certain compounds structurally similar to the query chemical have shown potential as PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. These compounds demonstrate the capability for brain imaging and tracking of neuronal receptor activity (Gao et al., 2012).

Chiral Synthesis Using Amino Acids

Research has explored the synthesis of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the query chemical, using amino acids like alanine, valine, leucine, and phenylalanine. This approach demonstrates the compound's versatility in chiral synthesis (Vlasova et al., 2015).

Propriétés

IUPAC Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16-6-2-3-7-17(16)12-21(26)24-13-18-9-10-20(15-24)25(22(18)27)14-19-8-4-5-11-23-19/h2-8,11,18,20H,9-10,12-15H2,1H3/t18-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATYLKZZQQISRP-AZUAARDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

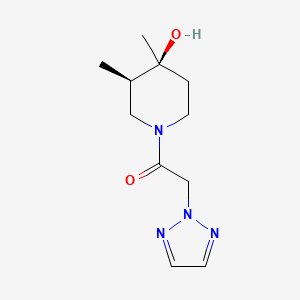

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

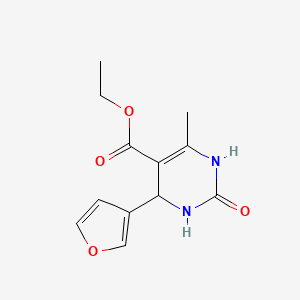

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)